

Application of 1,2-Cyclopropanedicarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 1,2-Cyclopropanedicarboxylic acid

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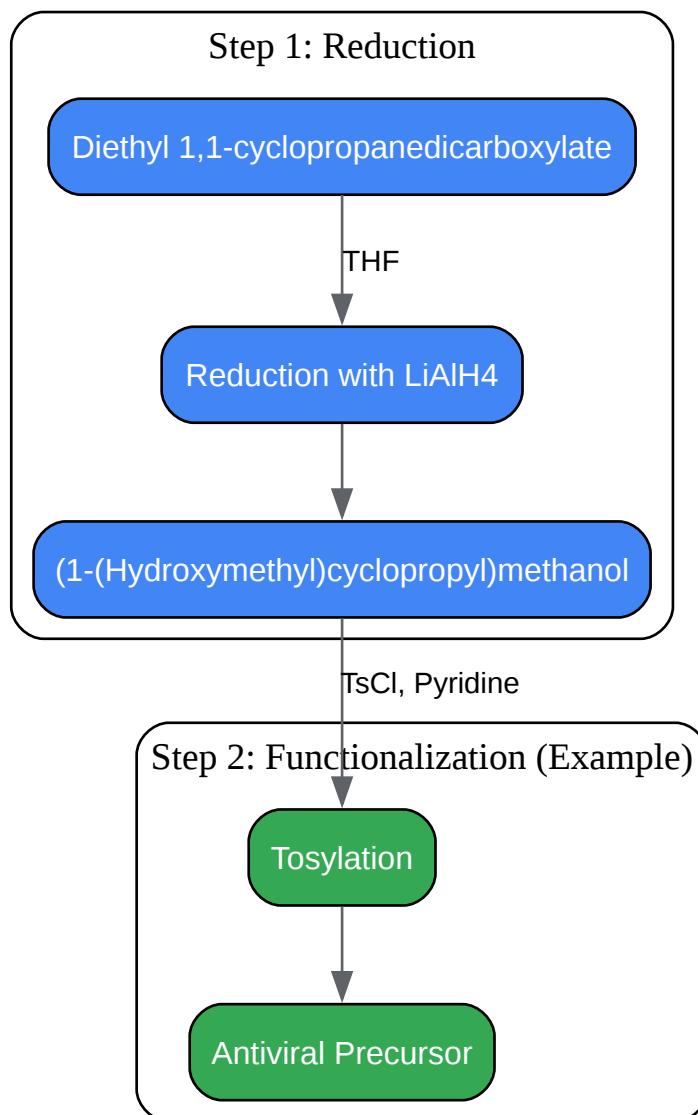
Introduction

1,2-Cyclopropanedicarboxylic acid and its derivatives are versatile building blocks in medicinal chemistry. The inherent rigidity and unique three-dimensional structure of the cyclopropane ring offer significant advantages in drug design, including enhanced metabolic stability and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of two key classes of pharmaceutical intermediates derived from **1,2-cyclopropanedicarboxylic acid**: antiviral precursors and enzyme inhibitors.

I. Synthesis of an Antiviral Intermediate: (1-(Hydroxymethyl)cyclopropyl)methanol

(1-(Hydroxymethyl)cyclopropyl)methanol is a crucial intermediate in the synthesis of antiviral drugs such as cyclopropavir, a potent agent against human cytomegalovirus (HCMV).^{[1][2]} The synthesis commences with the readily available diethyl 1,1-cyclopropanedicarboxylate.

Experimental Workflow: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol



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Caption: Synthetic workflow for the preparation of an antiviral intermediate.

Quantitative Data

Compound	Formula	Molecular Weight (g/mol)	Form	Melting Point (°C)	Boiling Point (°C)	Key Spectroscopic Data
Diethyl 1,1-cyclopropanedicarboxylate	C ₉ H ₁₄ O ₄	186.21	Liquid	-	91-96 (4 mmHg)	¹ H NMR (CDCl ₃): δ 4.18 (q, 4H), 1.35 (s, 4H), 1.27 (t, 6H) [3]
(1-(Hydroxymethyl)cyclopropyl)methanol	C ₅ H ₁₀ O ₂	102.13	Oil	-	-	¹ H NMR (CDCl ₃): δ 3.65 (s, 4H), 0.55 (s, 4H) [4]

Experimental Protocol: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol

Materials:

- Diethyl 1,1-cyclopropanedicarboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Methanol

- Sodium methoxide

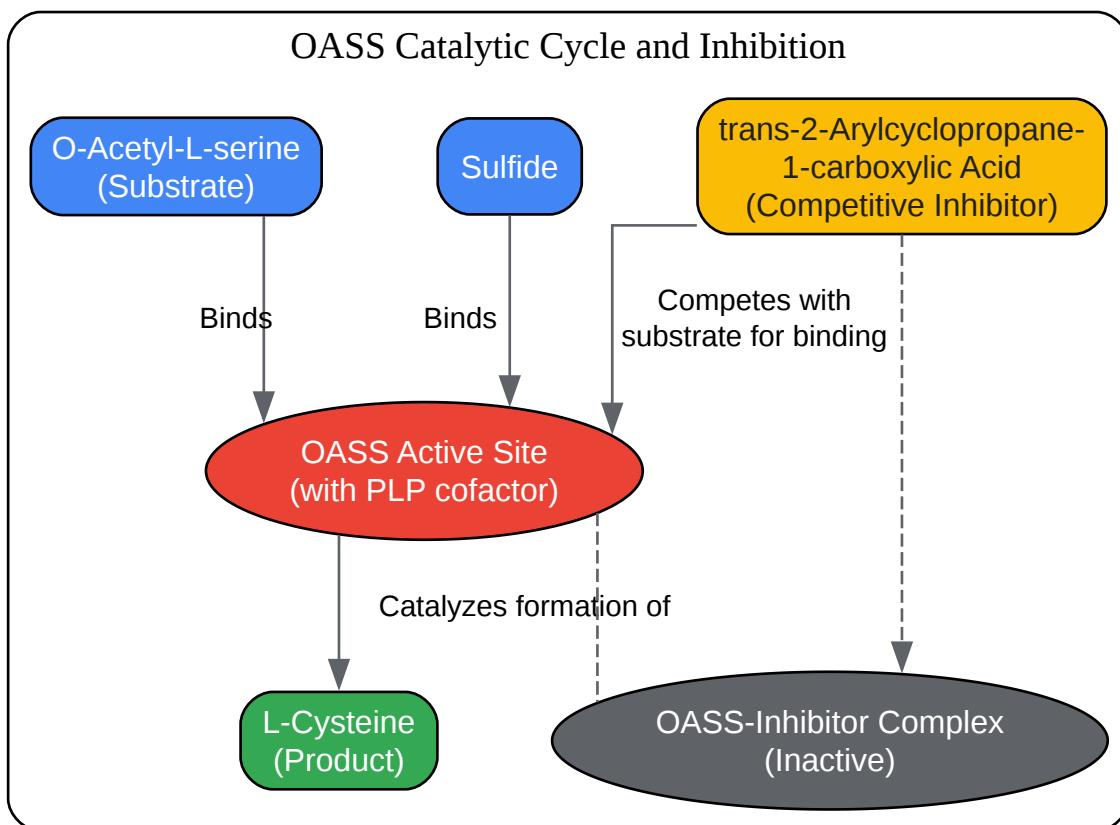
Procedure:[5]

- Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (4.17 g, 109.7 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice-water bath.
- Addition of Ester: Add a solution of diethyl 1,1-cyclopropanedicarboxylate (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) dropwise over 1 hour, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Cool the reaction mixture and stir at room temperature for 18 hours.
- Workup: Cool the mixture in an ice-water bath and cautiously add saturated aqueous NH₄Cl solution (30 mL) to quench the excess LiAlH₄. Add ethyl acetate (30 mL) and break up the precipitated aluminum salts with a glass rod. Stir the mixture for 5 hours.
- Extraction: Filter the mixture and wash the collected salts with ethyl acetate (2 x 50 mL). Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Dissolve the crude product in methanol (100 mL) and add a catalytic amount of sodium methoxide (100 mg) to cleave any acetate byproducts. Monitor the reaction by TLC. After completion, neutralize the mixture and remove the solvent. Purify the residue by column chromatography on silica gel to afford pure (1-(hydroxymethyl)cyclopropyl)methanol.

II. Synthesis of O-Acetylserine Sulfhydrylase (OASS) Inhibitors

trans-1,2-Cyclopropanedicarboxylic acid serves as a scaffold for the synthesis of potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for novel antibiotics.[6][7]

Signaling Pathway: Competitive Inhibition of OASS



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